

Spectroscopic Characterization of Octylphosphonic Dichloride: A Technical Guide

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Compound of Interest

Compound Name: *Octylphosphonic dichloride*

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This technical guide provides an in-depth analysis of the spectroscopic properties of **octylphosphonic dichloride** (OPDC), a key intermediate in the synthesis of various organophosphorus compounds. Designed for researchers, scientists, and professionals in drug development and material science, this document elucidates the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for OPDC. Given the limited availability of published experimental spectra for this specific molecule, this guide synthesizes data from structurally analogous compounds and fundamental spectroscopic principles to provide a robust predictive framework for its characterization.

Introduction to Octylphosphonic Dichloride

Octylphosphonic dichloride ($C_8H_{17}Cl_2OP$) is a reactive organophosphorus compound featuring an eight-carbon alkyl chain attached to a phosphoryl group, which is further bonded to two chlorine atoms.^{[1][2][3]} This structure makes it a versatile building block for the synthesis of a wide range of derivatives, including phosphonate esters and amides, which have applications as flame retardants, surfactants, and ligands in catalysis. Accurate spectroscopic characterization is paramount for confirming the identity and purity of OPDC in any synthetic protocol.

Molecular Structure and Spectroscopic Correlation

The key to interpreting the spectroscopic data of **octylphosphonic dichloride** lies in understanding its molecular structure and how each component contributes to the overall

spectral fingerprint. The molecule can be dissected into two main parts: the n-octyl chain and the phosphonic dichloride headgroup.

Caption: Molecular structure of **octylphosphonic dichloride** highlighting the n-octyl chain and the phosphonic dichloride headgroup.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **octylphosphonic dichloride**, providing detailed information about the hydrogen, carbon, and phosphorus environments.

¹H NMR Spectroscopy

The proton NMR spectrum of OPDC is expected to be dominated by signals from the octyl chain. The chemical shifts are influenced by the electronegativity of the phosphonic dichloride group, with protons closer to the phosphorus atom appearing at a lower field (higher ppm).

Predicted ¹H NMR Data (in CDCl₃):

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constants (Hz)
CH ₃ (H-8)	~ 0.9	Triplet (t)	J(H,H) ≈ 7
(CH ₂) ₅ (H-3 to H-7)	~ 1.2 - 1.4	Multiplet (m)	-
CH ₂ (H-2)	~ 1.6 - 1.8	Multiplet (m)	-
CH ₂ -P (H-1)	~ 2.0 - 2.5	Multiplet (m)	-

The methylene group attached to the phosphorus atom (H-1) will exhibit the most downfield shift due to the inductive effect of the P=O and Cl groups. The terminal methyl group (H-8) will be the most upfield signal. The remaining methylene groups will appear as a complex multiplet in the typical aliphatic region.

¹³C NMR Spectroscopy

The ^{13}C NMR spectrum will provide a signal for each of the eight carbon atoms in the octyl chain. The carbon atoms will exhibit coupling to the phosphorus atom, with the magnitude of the coupling constant (J -coupling) decreasing with the number of bonds separating the carbon and phosphorus atoms.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Predicted ^{13}C NMR Data (in CDCl_3):

Carbon	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constants (Hz)
CH_3 (C-8)	~ 14	Singlet (s)	-
CH_2 (C-7)	~ 22	Singlet (s)	-
CH_2 (C-6)	~ 29	Singlet (s)	-
CH_2 (C-5)	~ 29	Singlet (s)	-
CH_2 (C-4)	~ 31	Singlet (s)	-
CH_2 (C-3)	~ 25	Doublet (d)	$^2\text{J}(\text{P,C}) \approx 5$
CH_2 (C-2)	~ 28	Doublet (d)	$^3\text{J}(\text{P,C}) \approx 15$
$\text{CH}_2\text{-P}$ (C-1)	~ 35 - 45	Doublet (d)	$^1\text{J}(\text{P,C}) \approx 90-110$

The carbon directly bonded to the phosphorus atom (C-1) will show the largest one-bond coupling constant and will be the most downfield of the methylene carbons. The other carbons will show smaller two- and three-bond couplings.

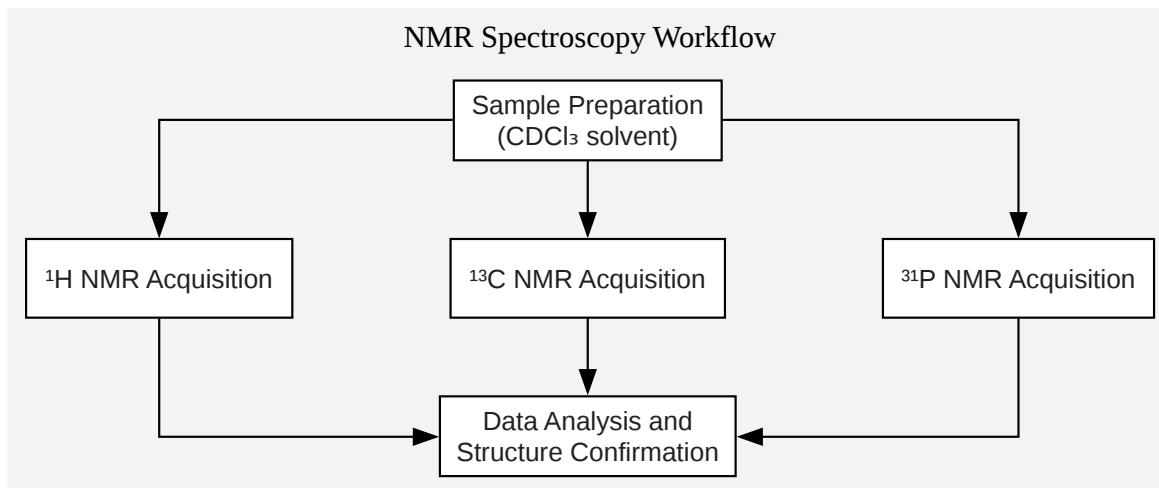
^{31}P NMR Spectroscopy

^{31}P NMR is a highly diagnostic technique for organophosphorus compounds. For **octylphosphonic dichloride**, a single resonance is expected in the phosphoryl halide region.

Predicted ^{31}P NMR Data:

Nucleus	Predicted Chemical Shift (ppm)
^{31}P	~ +40 to +50

The chemical shift is referenced to 85% H₃PO₄. This downfield shift is characteristic of phosphonic dichlorides.[8][9][10][11]



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